molecular formula C21H18FNO B5398459 N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide

N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide

Cat. No.: B5398459
M. Wt: 319.4 g/mol
InChI Key: MQAPKBSZUYOCBM-UHFFFAOYSA-N
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Description

N-[(2-Fluorophenyl)methyl]-2,2-diphenylacetamide is a derivative of the 2,2-diphenylacetamide scaffold, characterized by a 2-fluorophenylmethyl substituent on the acetamide nitrogen. The parent compound, 2,2-diphenylacetamide (C₁₄H₁₃NO), is a versatile intermediate in synthesizing pharmaceuticals such as loperamide and darifenacin . Its crystal structure reveals two molecules per asymmetric unit, with dihedral angles of ~85° between benzene rings and extensive N–H···O hydrogen bonding stabilizing the lattice .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FNO/c22-19-14-8-7-13-18(19)15-23-21(24)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAPKBSZUYOCBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327373
Record name N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646856
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329920-78-7
Record name N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide typically involves the reaction of 2-fluorobenzylamine with 2,2-diphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(2-fluorophenyl)methyl]-2,2-diphenylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Packing

  • N-(3,4-Difluorophenyl)-2,2-diphenylacetamide : The 3,4-difluorophenyl group creates an intramolecular S(6) hydrogen bond (C20–H20A···O1) and intermolecular N–H···O bonds along the c-axis. Dihedral angles between the acetamide group and benzene rings (88.26°–9.83°) suggest significant conformational flexibility .
  • N-(4-Chlorophenyl)-2,2-diphenylacetamide : DFT studies reveal strong intramolecular N–H···O and C–H···O hydrogen bonds, with a HOMO-LUMO gap indicating charge transfer interactions. The chloro substituent’s electron-withdrawing nature may enhance stability compared to fluorine .
  • N-(2-Nitrophenyl)-2,2-diphenylacetamide : The nitro group introduces strong electron-withdrawing effects, altering electronic properties. Its molecular mass (332.35 g/mol) and planar nitro group may reduce solubility compared to fluorinated analogs .
Table 1: Crystallographic and Geometric Comparisons
Compound Dihedral Angles (°) Key Interactions Crystal Packing Features
2,2-Diphenylacetamide 84.6–85.0 N–H···O (R₂²(8)), C–H···π Zigzag chains along [010]
N-(3,4-Difluorophenyl) analog 88.26–9.83 N–H···O, C–H···π, S(6) motif Chains along c-axis
N-(4-Chlorophenyl) analog Not reported N–H···O (intramolecular) Stabilized by charge transfer

Electronic and Computational Insights

  • Thiourea Derivatives (Compounds I–III) : DFT studies at B3LYP/6-31G+(2d,p) show energy gaps of 4.30–4.46 eV, correlating with stability. The trifluoromethyl group in Compound III slightly increases the gap (4.31 eV) compared to ethyl-substituted analogs .
Table 2: DFT-Calculated Energy Gaps
Compound B3LYP/6-31G+(2d,p) (eV) B3LYP/6-311G+(2d,p) (eV)
Compound I (2,6-Diethylphenyl) 4.456 4.454
Compound II (3-Ethylphenyl) 4.298 4.311
Compound III (2-Trifluoromethylphenyl) 4.314 4.316

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